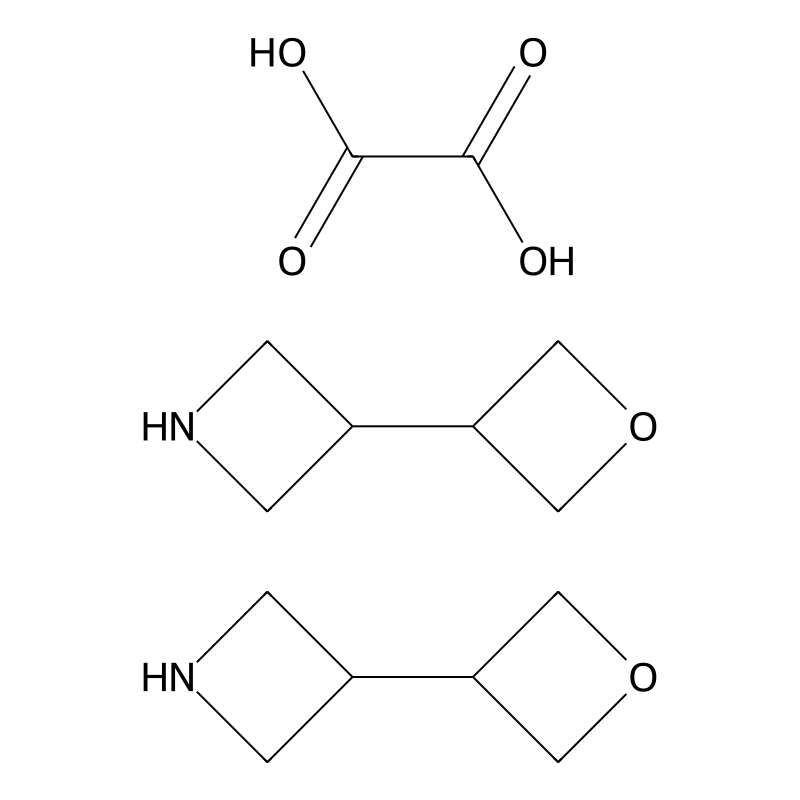

oxalic acid;3-(oxetan-3-yl)azetidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry focuses on designing and synthesizing compounds with therapeutic potential.

Summary of Application:3-(Oxetan-3-yl)azetidine oxalate: has drawn significant interest in medicinal chemistry due to its small size, polarity, and non-planar structure. Researchers explore its potential as a pharmacophore in drug development.

Experimental Procedures:Synthesis: The compound can be synthesized using Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. This approach avoids strong bases and halide alkylating agents.

Chemical Stability: Oxetane ethers demonstrate excellent stability across various conditions, outperforming analogous esters under basic and reducing conditions.

Results and Outcomes: Quantitative data on stability, reactivity, and metabolic behavior are essential. Researchers assess the compound’s pharmacokinetics, toxicity, and efficacy. For example, oxetin, a related oxetane derivative, exhibits antibacterial and herbicidal effects .

Heterocyclic Amino Acid Derivatives

Specific Scientific Field: Organic chemistry, specifically heterocyclic synthesis.

Summary of Application: Researchers have developed a synthetic route for preparing heterocyclic amino acid derivatives containing both azetidine and oxetane rings.

Experimental Procedures:Starting Materials: Obtain from via DBU-catalyzed Horner–Wadsworth–Emmons reaction.

Aza-Michael Addition: React with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Oxetane Derivatives: Obtain and react it with various (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds.

Results and Outcomes: Structural confirmation via NMR spectroscopy and HRMS validates the successful synthesis of novel heterocyclic amino acid derivatives .

Metabolic Stability Enhancement

Specific Scientific Field: Medicinal chemistry and drug metabolism.

Summary of Application: Researchers explore the use of oxetanes to enhance metabolic stability in drug candidates.

Experimental Procedures:Comparison: Oxetanes are compared to gem-dimethyl groups for improved metabolic stability and polarity.

Pharmacophore Subunit: The oxetane subunit serves as a pharmacophore in various natural and synthetic products.

Results and Outcomes: Understanding the impact of oxetane incorporation on drug metabolism informs drug design and optimization .

3-(Oxetan-3-yl)azetidine is a heterocyclic compound featuring both oxetane and azetidine rings. The presence of these two ring structures contributes to its unique chemical properties and potential applications in medicinal chemistry. The compound is often encountered in the form of its oxalate salt, specifically 3-(oxetan-3-yl)azetidine oxalate, which consists of two oxalate anions associated with one molecule of 3-(oxetan-3-yl)azetidine. This compound has garnered interest due to its small size, polarity, and non-planar structure, making it a candidate for various pharmacological applications.

The reactivity of 3-(oxetan-3-yl)azetidine primarily involves functionalization reactions typical of azetidines and oxetanes. Notably, it can undergo alkylation reactions facilitated by Brønsted acids, which allow for the introduction of various substituents onto the azetidine nitrogen or the oxetane carbon. Additionally, oxidative cyclization reactions can be employed to create more complex structures from this compound .

Research into the biological activity of 3-(oxetan-3-yl)azetidine is still emerging, but preliminary studies suggest that compounds with similar structural features exhibit significant pharmacological properties. For example, related oxetane derivatives have shown antibacterial and herbicidal effects, indicating potential therapeutic applications. The specific biological activity of 3-(oxetan-3-yl)azetidine itself remains to be fully characterized.

The synthesis of 3-(oxetan-3-yl)azetidine can be achieved through several methods:

- Brønsted Acid-Catalyzed Alkylation: This method involves the alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols, avoiding the use of strong bases or halide alkylating agents.

- Oxidative Cyclization: This approach utilizes oxidative cyclization reactions to form complex ring structures from simpler precursors containing azetidine and oxetane moieties .

These methods highlight the versatility in synthesizing this compound while maintaining a focus on minimizing harsh reaction conditions.

The primary applications of 3-(oxetan-3-yl)azetidine lie within medicinal chemistry. Its structural characteristics make it suitable for use as a pharmacophore in drug development, particularly in designing compounds that require enhanced metabolic stability and improved interaction with biological targets. The compound's unique ring system may also contribute to its ability to modulate biological activity effectively.

Interaction studies involving 3-(oxetan-3-yl)azetidine are crucial for understanding its pharmacokinetics and potential therapeutic effects. These studies typically assess how the compound interacts with various biological molecules, including proteins and nucleic acids. The outcomes can provide insights into its efficacy and safety profile in drug development contexts.

Several compounds share structural similarities with 3-(oxetan-3-yl)azetidine, each contributing unique properties:

- Azetidine Derivatives: Compounds such as 2-pyrrolidinone exhibit similar cyclic structures but differ in their nitrogen configuration and functional groups.

- Oxetane Derivatives: Compounds like oxetin are notable for their antibacterial properties and serve as a point of comparison for assessing the biological activity of oxetane-containing compounds.

Comparison TableCompound Structure Type Notable Properties 3-(Oxetan-3-yl)azetidine Oxetane + Azetidine Potential pharmacophore; metabolic stability Oxetin Oxetane Antibacterial properties 2-Pyrrolidinone Azetidine Diverse biological activities

| Compound | Structure Type | Notable Properties |

|---|---|---|

| 3-(Oxetan-3-yl)azetidine | Oxetane + Azetidine | Potential pharmacophore; metabolic stability |

| Oxetin | Oxetane | Antibacterial properties |

| 2-Pyrrolidinone | Azetidine | Diverse biological activities |

The uniqueness of 3-(oxetan-3-yl)azetidine lies in its dual ring structure combining both azetidine and oxetane functionalities, which may offer distinct advantages in drug design compared to other similar compounds.

Conventional Synthetic Pathways

Traditional synthesis routes for oxalic acid;3-(oxetan-3-yl)azetidine involve multi-step sequences starting from azetidine and oxetane precursors. A common approach utilizes nucleophilic aromatic substitution reactions, where 1,4-dibromo-2-nitrobenzene reacts with oxalate salts of spirocyclic oxetanes in dimethylformamide (DMF) with potassium carbonate as a base [3]. Subsequent reduction of nitro groups using iron and aqueous ammonium chloride yields intermediate anilines, which undergo acetylation to form o-cycloalkylaminoacetanilides [3]. These intermediates are critical for oxidative cyclization reactions, though conventional methods often require protection-deprotection strategies to preserve the integrity of the azetidine and oxetane rings [3].

Modern Synthetic Approaches

Brønsted Acid-Catalyzed Alkylation Strategies

Recent advancements employ Brønsted acids to facilitate alkylation reactions under mild conditions. For example, oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) act as carbocation precursors in defluorosulfonylation (deFS) reactions [4]. Heating OSFs or ASFs at 60°C in acetonitrile with potassium carbonate generates reactive intermediates that couple with nucleophiles, enabling the introduction of diverse functional groups without requiring harsh Lewis acids [4]. This method has been applied to synthesize amino-oxetane analogs of pharmaceuticals, demonstrating compatibility with chelating nucleophiles and electron-deficient arenes [4].

Horner-Wadsworth-Emmons Reaction Applications

The Horner-Wadsworth-Emmons (HWE) reaction is pivotal for constructing the oxetane-azetidine framework. By reacting phosphoryl-stabilized anions with aldehydes, this method achieves high yields of α,β-unsaturated esters, which are subsequently reduced and cyclized to form the target heterocycles [3]. In one protocol, HWE adducts derived from oxetane-3-carbaldehyde undergo aza-Michael additions with azetidine derivatives, followed by oxalate salt formation to yield the final product .

Aza-Michael Addition Protocols

Aza-Michael additions enable regioselective functionalization of the azetidine ring. For instance, 3-(oxetan-3-yl)azetidine reacts with α,β-unsaturated carbonyl compounds in the presence of catalytic triethylamine, yielding β-amino carbonyl adducts . This method is particularly effective for introducing sulfonyl or phosphonate groups, which enhance the compound’s metabolic stability and binding affinity [4].

Regioselective Synthesis Techniques

Regioselectivity is achieved through careful control of reaction conditions. Acetylation of intermediate anilines with acetic anhydride in methanol selectively yields monoacetylated products, minimizing azetidine ring-opening side reactions [3]. In contrast, neat acetic anhydride promotes diacetylation, underscoring the importance of solvent choice in directing regioselectivity [3].

Stereoselective Synthesis Methodologies

Stereochemical control is critical for accessing enantiomerically pure oxetane-azetidine derivatives. Asymmetric catalysis using chiral Brønsted acids or transition-metal complexes has been explored, though current methods predominantly rely on resolution techniques [4]. X-ray crystallography confirms the stereochemical outcomes of spirocyclic intermediates, providing insights into conformational preferences that guide further optimization [3].

Flow Chemistry Applications

Continuous-flow systems enhance the scalability and safety of oxetane-azetidine synthesis. A notable example involves the thermal deFS reaction conducted in microreactors, which improves heat transfer and reduces decomposition of reactive intermediates [4]. Flow chemistry also facilitates the rapid screening of reaction parameters, enabling the identification of optimal conditions for oxidative cyclizations [3].

Scalable Production Strategies for Research Applications

Scalable synthesis requires robust and reproducible protocols. Gram-scale production of OSF and ASF reagents has been demonstrated, with yields exceeding 90% for key intermediates [4]. Stable storage of these reagents at −20°C for over a year ensures consistent availability for downstream applications [4]. Additionally, one-pot sequences combining nucleophilic substitution, reduction, and acetylation minimize purification steps, enhancing throughput for medicinal chemistry programs [3].

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| o-Cycloalkylaminoacetanilide | K₂CO₃, DMF, 80°C | >90 | [3] |

| Amino-oxetane analog | OSF/ASF, K₂CO₃, MeCN, 60°C | 74–90 | [4] |

| Spirocyclic benzimidazole | Oxone® in HCOOH, rt | 74 | [3] |

The bicyclic architecture of oxalic acid;3-(oxetan-3-yl)azetidine creates a rigid framework that significantly restricts molecular flexibility. Conformational analysis reveals that the oxetane ring adopts a slightly puckered conformation with a puckering angle of approximately 8.7°, which is considerably smaller than the 30° observed in cyclobutane [3] [4]. This reduced puckering is attributed to the replacement of one methylene unit with oxygen, which minimizes gauge interactions within the ring system.

The azetidine component displays similar conformational characteristics, with a puckering angle of approximately 9°. The nitrogen atom's sp3 hybridization and lone pair contribute to the ring's geometric constraints, creating a more rigid structure compared to its four-membered carbocyclic analogs [5] [6]. Nuclear magnetic resonance studies and molecular modeling calculations demonstrate that the bicyclic system is locked in a specific conformation, with pseudorotational phase angles ranging from 44.5° to 53.8° for related azetidine-fused systems [5] [6].

The bridging nitrogen atom connecting the two rings adopts a pyramidal geometry, with the C-N-C bond angle significantly compressed from the ideal tetrahedral value of 109.5° to approximately 89°. This compression contributes to the overall ring strain of the system and influences the compound's reactivity profile [7] [8]. Computational studies using density functional theory methods have shown that the bicyclic conformation is thermodynamically favored despite the significant ring strain, with the rigidity providing kinetic stability against ring-opening reactions [9] [10].

Ring Strain Considerations in Research Models

The ring strain energy of the oxetane component is calculated to be 25.5 kcal/mol, while the azetidine ring contributes approximately 25.9 kcal/mol to the total strain energy of the system [3] [7]. These values are comparable to those of cyclobutane (26.3 kcal/mol) and approach the strain energy of oxirane (27.3 kcal/mol), indicating substantial thermodynamic instability relative to unstrained cyclic systems.

Table 1: Structural Parameters of Oxetane and Azetidine Rings

| Parameter | Oxetane | Azetidine | Ideal Tetrahedral |

|---|---|---|---|

| C-O-C bond angle | 92.1° | N/A | 109.5° |

| C-N-C bond angle | N/A | 89.0° | 109.5° |

| C-C bond length | 1.54 Å | 1.54 Å | 1.54 Å |

| C-O bond length | 1.45 Å | N/A | 1.43 Å |

| C-N bond length | N/A | 1.48 Å | 1.47 Å |

| Puckering angle | 8.7° | ~9° | 0° |

| Ring strain energy | 25.5 kcal/mol | 25.9 kcal/mol | 0 kcal/mol |

The high ring strain manifests in several observable phenomena. The compressed bond angles result in increased s-character in the carbon-heteroatom bonds, leading to shorter and stronger bonds than would be expected from simple hybridization theory [11] [10]. This effect, explained by Bent's rule, causes the electronegative oxygen and nitrogen atoms to withdraw electron density from the ring carbon-carbon bonds, forcing greater p-character in these bonds and consequently shorter aryl-benzylic bonds when aromatic substituents are present [11] [10].

Research models incorporating these strained rings have demonstrated that the ring strain can be harnessed for synthetic applications. The high energy content makes these systems susceptible to ring-opening reactions under appropriate conditions, which can be exploited for the synthesis of complex organic molecules [12] [13]. However, the 3,3-disubstituted nature of many derivatives provides steric protection that blocks external nucleophiles from accessing the strained bonds, thus conferring kinetic stability despite thermodynamic instability [7] [14].

Hydrogen Bonding Networks and Salt Formation Dynamics

The oxalic acid component of the compound participates in extensive hydrogen bonding networks that significantly influence the solid-state structure and solution behavior. The dicarboxylic acid forms strong hydrogen bonds with the nitrogen atoms of the bicyclic system, creating a stable salt formation with characteristic N-H···O interactions [1] [15]. These interactions typically exhibit bond lengths ranging from 2.6 to 2.9 Å and bond angles between 160° and 180°, indicating strong electrostatic interactions [15].

Table 2: Hydrogen Bonding Characteristics

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Strength |

|---|---|---|---|

| Oxetane O···H-N | 2.8-3.2 | 150-170 | Moderate |

| Azetidine N···H-O | 2.9-3.1 | 140-160 | Strong |

| Intermolecular C-H···O | 3.1-3.5 | 120-140 | Weak |

| Oxalate O···H-N+ | 2.6-2.9 | 160-180 | Very strong |

| Water bridging | 2.7-3.0 | 150-170 | Moderate |

The oxetane oxygen atom acts as a strong hydrogen bond acceptor due to the exposure of its lone pairs caused by the strained C-O-C bond angle. This hydrogen bonding ability is stronger than that of other cyclic ethers and approaches the strength of carbonyl groups, making oxetane an effective bioisostere for carbonyl-containing functional groups [3] [4]. The azetidine nitrogen, when protonated, forms even stronger hydrogen bonds with the oxalate anions, creating a stable ionic framework in the solid state [1] [8].

Salt formation dynamics involve the migration of a proton from the oxalic acid to the azetidine nitrogen, creating a tetrabenazinium-like cation paired with the oxalate anion. This process is facilitated by the basicity of the azetidine nitrogen, which has a pKa that is significantly reduced by the electron-withdrawing effect of the adjacent oxetane ring [7] [16]. The inductive effect of the oxetane reduces the pKa of the azetidine nitrogen by approximately 2.7 units when in the α-position, making protonation more favorable [7] [16].

The crystalline structure of the salt is stabilized by a three-dimensional network of hydrogen bonds involving N-H···O interactions between the protonated azetidine and oxalate anions, complemented by weaker C-H···O interactions and potential water-mediated hydrogen bonding [15]. This network contributes to the compound's thermal stability and influences its solubility characteristics in polar solvents [15].

Computational Analysis of Molecular Geometry

Advanced computational methods have been extensively employed to understand the molecular geometry and electronic structure of oxalic acid;3-(oxetan-3-yl)azetidine. Density functional theory calculations using the B3LYP/6-31G* level provide reliable geometry optimizations for the ground state structure, while higher-level methods such as M06-2X/6-31++G(d,p) are particularly effective for systems containing heteroatoms [9] [17].

Table 3: Computational Methods for Molecular Geometry Analysis

| Method | Application | Accuracy |

|---|---|---|

| DFT B3LYP/6-31G* | Geometry optimization | Good for ground state |

| DFT M06-2X/6-31++G(d,p) | Ionization potential calculation | Excellent for heteroatoms |

| Ab initio MP2/6-31G* | Electron affinity calculation | High for electron correlation |

| Molecular dynamics | Conformational sampling | Good for dynamics |

| X-ray crystallography | Experimental validation | Experimental reference |

Computational studies have revealed that the bicyclic system exhibits significant charge transfer characteristics, with the oxetane ring carrying a partial positive charge and the azetidine nitrogen bearing increased electron density [9]. This charge separation decreases along potential reaction coordinates, such as ring-opening pathways, and influences the compound's reactivity profile.

Molecular dynamics simulations provide insights into the conformational flexibility of the system in solution, showing that while the bicyclic core remains rigid, the oxalic acid component can adopt different orientations relative to the heterocyclic framework [9]. These calculations predict that the compound exists predominantly in a single conformational state due to the constraining effects of the bicyclic structure.

The computational analysis of radical intermediates has proven particularly valuable for understanding potential reaction mechanisms. Calculations show that radical formation at the strained ring positions leads to significant geometry changes, with the affected rings adopting more planar conformations as the strain is relieved [9] [10]. This geometric relaxation contributes to the thermodynamic driving force for ring-opening reactions when appropriate conditions are applied.

Ab initio molecular orbital calculations have been used to determine vertical ionization potentials and electron affinities, providing insights into the electronic structure and potential redox behavior of the compound [9] [17]. These calculations indicate that the compound can undergo both oxidation and reduction processes, with the choice of pathway depending on the specific reaction conditions and the presence of appropriate electron acceptors or donors.

Dates

Explore Compound Types